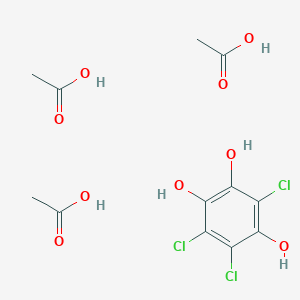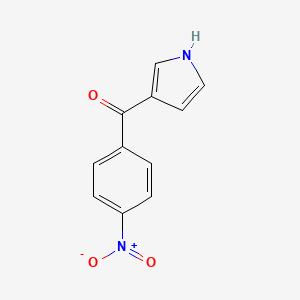
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- is a chemical compound with a complex structure that includes a methanone group attached to a 4-nitrophenyl group and a 1H-pyrrol-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- typically involves the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol . The compound can also be synthesized through other methods involving the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The specific methods and conditions used can vary depending on the desired purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- undergoes various types of chemical reactions, including:
Oxidation: This compound can also undergo oxidation reactions under specific conditions.
Substitution: Substitution reactions involving the nitro group are also possible.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions , and various oxidizing agents for oxidation reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include 4-aminophenol from the reduction of 4-nitrophenol , and other substituted products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying catalytic reduction reactions.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the compound interacts with reducing agents to form 4-aminophenol . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- include:
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
(4-Nitrophenyl)(piperazino)methanone: Another compound with a similar nitrophenyl group.
Uniqueness
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- is unique due to its specific structure, which includes both a methanone group and a 1H-pyrrol-3-yl group
Propiedades
Número CAS |
137025-12-8 |
|---|---|
Fórmula molecular |
C11H8N2O3 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
(4-nitrophenyl)-(1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C11H8N2O3/c14-11(9-5-6-12-7-9)8-1-3-10(4-2-8)13(15)16/h1-7,12H |
Clave InChI |
GPAQJHPQBICXGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CNC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)
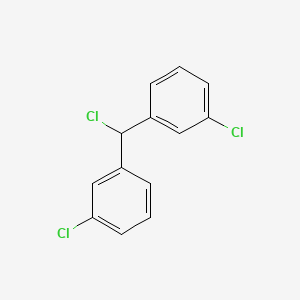
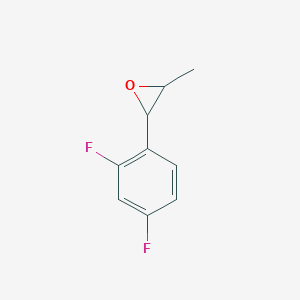
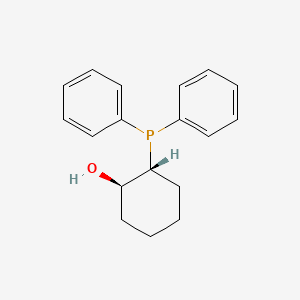
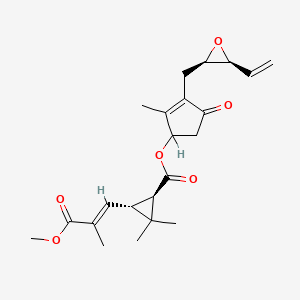
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
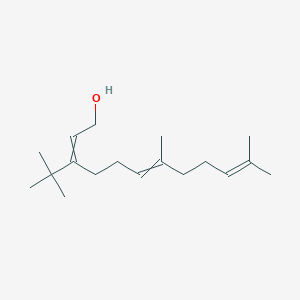
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
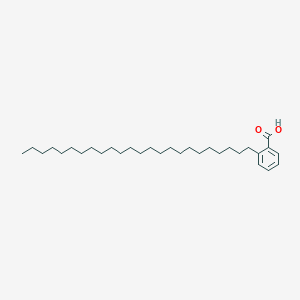
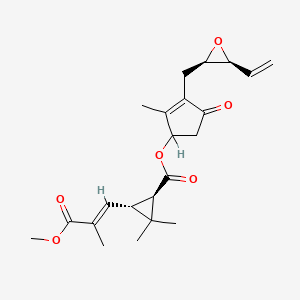
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
